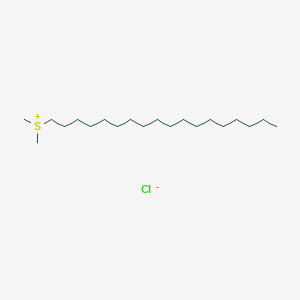

![molecular formula C19H15F3N4O2 B2553238 2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 866145-95-1](/img/structure/B2553238.png)

2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene. The core structure of the compound is a dihydropyrimidin-4-one ring, which is substituted with various functional groups that can significantly alter its chemical and biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the construction of the pyrimidine ring followed by various functionalization reactions. For instance, the synthesis of 2-amino-4-(substituted phenyl)-6-(7’’-methoxy, 3’’,4’’-dihydro, 2’’,2’’-dimethyl-2H-benzopyran) pyrimidines was achieved by utilizing benzene-1,3-diol as a starting material, followed by a series of reactions including amination and alkylation . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

Pyrimidine derivatives can adopt different ring conformations and exhibit polarized electronic structures. For example, in some closely related compounds, the pyrimidine ring can be effectively planar or folded into a boat conformation . The bond lengths in these molecules provide evidence for significant polarization of the electronic structure, which can affect the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by their electronic structure and the presence of functional groups. These compounds can participate in hydrogen bonding, which is crucial for their assembly into higher-order structures and their biological activity. For example, molecules with amino and formyl groups on the pyrimidine ring can form hydrogen-bonded dimers, chains, and sheets, as well as three-dimensional framework structures . These interactions are key to understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like trifluoromethyl groups can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The electronic structure, as indicated by NMR and IR spectroscopy, can provide insights into the compound's reactivity . Additionally, the antimicrobial and antioxidant activities of some pyrimidine derivatives have been evaluated, showing moderate to high activity against various bacterial and fungal strains, as well as potent free radical scavenging activity .

Scientific Research Applications

Analysis and Detection Techniques

Advanced analytical techniques are crucial for the study and characterization of complex compounds. For instance, the analysis of heterocyclic aromatic amines, such as PhIP, a compound related in structural complexity to the queried molecule, relies on sophisticated methods like liquid and gas chromatography coupled with various detection techniques including mass spectrometry, ultraviolet, or fluorescence detection. These methods are essential for understanding the compound's presence in biological matrices and its interaction with DNA, which can lead to carcinogenic effects (Teunissen et al., 2010).

Pharmacological Applications

The exploration of novel compounds often leads to the discovery of potential pharmacological applications. For example, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrated significant cytotoxic properties, highlighting their potential as antineoplastic drug candidates. These compounds have shown tumour-selective toxicity and the ability to modulate multi-drug resistance, marking them as promising candidates for further drug development (Hossain et al., 2020).

Chemical Synthesis and Structural Properties

The synthesis and structural characterization of novel compounds are foundational aspects of chemical research. The creation of derivatives like 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from specific reactions highlights the importance of understanding chemical reactivity and the potential for creating compounds with unique properties (Issac & Tierney, 1996).

Nutritional and Biochemical Research

Compounds structurally similar to the queried molecule may also find applications in nutritional and biochemical research. The metabolism of aspartame, for instance, yields aspartic acid among other products, providing a framework for understanding the metabolic pathways of amino acids and their incorporation into body constituents. This research is critical for assessing the safety and physiological effects of food additives and related compounds (Ranney & Oppermann, 1979).

Safety and Hazards

properties

IUPAC Name |

2-amino-3-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2/c20-19(21,22)16-10-17(27)26(18(23)25-16)24-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-11H,12H2,(H2,23,25)/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBRAKZANOXLEV-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2553157.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)

![N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)

![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)

![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)